molecular formula C12H9F3OS B3139065 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- CAS No. 476155-31-4

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-

Cat. No.: B3139065
CAS No.: 476155-31-4
M. Wt: 258.26 g/mol
InChI Key: QNLDXSWFUQVXSB-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound featuring a thiophene ring substituted at position 2 with a hydroxymethyl (-CH2OH) group and at position 5 with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing effects, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLDXSWFUQVXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232054
Record name 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476155-31-4
Record name 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476155-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Trifluoromethyl)phenyl]-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenemethanol with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced functional group.

    Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.

    Reduction: Formation of 2-thiophenemethane derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Structural Analogues in the Thiophenemethanol Family

lists six 4-bromo-5-chloro-α-substituted-2-thiophenemethanol derivatives, which differ in their aromatic substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Thiophenemethanol Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
4-Bromo-α-[4-bromo-3-(trifluoromethyl)phenyl]-... (1975192-91-6) C12H6Br2ClF3OS 450.5 Br (positions 4, α), CF3 (meta)
4-Bromo-5-chloro-α-[4-fluoro-3-(trifluoromethyl)phenyl]-... (1967758-95-7) C12H6BrClF4OS 389.59 F (para), CF3 (meta), Br, Cl
Target Compound (hypothetical) C12H9F3O2S* ~274.26† CF3 (para), no halogens

*Assumed formula based on structural similarity. †Estimated based on analogs.

Key Observations :

  • Halogenation Effects : Bromine and chlorine substituents in compounds increase molecular weight (387.6–450.5) compared to the target compound (~274.26), likely enhancing lipophilicity and altering solubility .

Comparison with Isoxazolemethanol Derivatives

describes 5-[4-(trifluoromethyl)phenyl]-3-isoxazolemethanol, a structural analog with an isoxazole ring instead of thiophene:

Table 2: Thiophene vs. Isoxazole Derivatives
Property 5-[4-(Trifluoromethyl)phenyl]-3-isoxazolemethanol (613240-20-3) Hypothetical 2-Thiophenemethanol Target Compound
Molecular Formula C11H8F3NO2 C12H9F3O2S
Molecular Weight 243.18 ~274.26
Density 1.365 g/cm³ (predicted) Likely higher (due to sulfur atom)
Boiling Point 343.6°C (predicted) Potentially lower (thiophene’s lower polarity)
pKa 12.94 (predicted) Lower (thiophene’s weaker electron-withdrawing effect)

Key Observations :

  • Heterocycle Impact : The isoxazole’s oxygen and nitrogen atoms increase polarity and hydrogen-bonding capacity compared to thiophene’s sulfur, affecting solubility and receptor interactions .
  • Acidity: The target compound’s methanol group may exhibit lower pKa (more acidic) than the isoxazole analog due to thiophene’s weaker electron-withdrawing effect relative to isoxazole .

Biological Activity

2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is a compound characterized by its unique structure that includes a thiophene ring and a trifluoromethyl group. This chemical configuration is significant as it influences the compound's biological activity, particularly in pharmacological applications. The trifluoromethyl group is known to enhance lipophilicity and improve interactions with biological targets.

  • Molecular Formula : C12H10F3S
  • Molecular Weight : 253.27 g/mol
  • Structure : Contains a thiophene moiety, a phenyl group, and a hydroxymethyl functional group.

The biological activity of 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- is primarily associated with its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's ability to bind to these targets, influencing their activity.

Target Enzymes

Research indicates that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For example:

  • Butyrylcholinesterase (BChE) : Preliminary studies suggest that the compound exhibits inhibitory activity against BChE, which is crucial in neurodegenerative diseases like Alzheimer's disease .
  • Cyclooxygenase (COX) : The compound has shown potential in modulating COX activity, which plays a significant role in inflammation and pain pathways .

Anti-inflammatory Effects

Studies have demonstrated that 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]- possesses anti-inflammatory properties. The trifluoromethyl group contributes to its efficacy by enhancing its interaction with inflammatory mediators.

Analgesic Properties

The compound has been evaluated for its analgesic effects in various animal models. It has shown promise in alleviating pain associated with conditions such as arthritis and neuropathic pain .

Case Studies

  • In Vitro Studies : A series of in vitro experiments indicated that treatment with 2-Thiophenemethanol resulted in significant inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). This suggests its potential utility in managing inflammatory diseases.
  • Animal Models : In preclinical trials involving rodents, administration of the compound demonstrated reduced pain responses in models of acute and chronic pain, supporting its analgesic potential .

Research Findings Summary Table

Study TypeFindingsReference
In VitroInhibition of IL-6 and TNFα production in PBMCs
Animal ModelReduction of pain responses in chronic pain models
Enzyme InhibitionEffective inhibitor of BChE; potential implications for Alzheimer's

Q & A

Basic: What are the recommended synthetic routes for 2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-?

The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions to introduce the trifluoromethylphenyl group onto the thiophene ring. A common approach includes:

  • Step 1 : Functionalization of 2-thiophenemethanol with a bromine or iodine substituent at the 5-position to enable Suzuki-Miyaura coupling.
  • Step 2 : Coupling with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/water mixture at 80–100°C.
  • Step 3 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.
    Characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Basic: How is the crystal structure of this compound resolved, and what software is recommended?

X-ray crystallography remains the gold standard. Key steps include:

  • Crystallization : Slow evaporation from a dichloromethane/hexane mixture to obtain single crystals.
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures. The software allows precise modeling of the trifluoromethyl group’s electron density .

Advanced: How to design experiments to assess its bioactivity at α7 nicotinic acetylcholine receptors (nAChRs)?

  • In Vitro Assays :
    • Cell Line : Use GH4C1 cells stably expressing human α7 nAChRs.
    • Calcium Influx : Measure choline-evoked Ca²⁺ responses using Fluo-4 AM dye. Co-application of the compound (10–100 µM) should enhance peak and net charge responses.
    • Specificity Controls : Block responses with methyllycaconitine (MLA, 10 nM), an α7 antagonist .
  • Ex Vivo Validation : In hippocampal slices, assess long-term potentiation (LTP) enhancement in the dentate gyrus using electrophysiology .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS to confirm blood-brain barrier penetration.
  • Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays.
  • Dose Optimization : In DBA/2 mice (a model for auditory gating deficits), test escalating doses (1–30 mg/kg, IP) and correlate exposure with behavioral reversal .

Advanced: What computational methods predict the impact of the trifluoromethyl group on receptor binding?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethylphenyl moiety and α7 nAChR’s hydrophobic pocket.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., Desmond) to assess conformational stability of the ligand-receptor complex.
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from the CF₃ group .

Basic: How to optimize reaction conditions to minimize byproducts during synthesis?

  • Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Pd(dppf)Cl₂ for coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane) to improve yield.
  • Temperature Control : Lower temperatures (60°C) may reduce debromination side reactions .

Advanced: How to resolve enantiomeric purity if the compound exhibits chirality?

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TDDFT calculations) .

Advanced: What strategies stabilize this compound against oxidative degradation?

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Antioxidant Additives : Test butylated hydroxytoluene (BHT, 0.01% w/v) in stock solutions.
  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the thiophene ring .

Basic: Which spectroscopic techniques differentiate positional isomers of the trifluoromethyl group?

  • ¹⁹F NMR : Distinct chemical shifts for CF₃ groups at para- vs. meta-positions (Δδ ≈ 2–3 ppm).
  • NOESY : Correlate spatial proximity between the thiophene methanol proton and aromatic protons of the phenyl ring .

Advanced: How to validate target engagement in complex biological matrices?

  • Photoaffinity Labeling : Synthesize a probe with a diazirine moiety and crosslink to α7 nAChRs in brain homogenates.
  • Click Chemistry : Conjugate an alkyne-tagged derivative to azide-functionalized beads for pull-down assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-

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